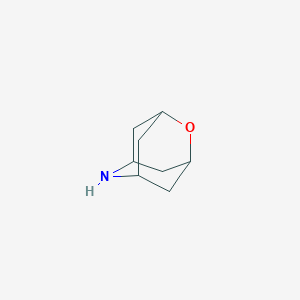

(1r,3r,5r,7r)-2-Oxa-6-azaadamantane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(1r,3r,5r,7r)-2-Oxa-6-azaadamantane is a unique compound belonging to the class of bridged-ring compounds. It features an adamantane core structure, which is a tricyclo[3.3.1.13,7]decane framework, with an oxygen and nitrogen atom incorporated into the ring system. This structural modification imparts distinct chemical and physical properties to the compound, making it of interest in various scientific fields.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (1r,3r,5r,7r)-2-Oxa-6-azaadamantane typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditions

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the incorporation of heteroatoms into the adamantane framework. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product.

Análisis De Reacciones Químicas

Types of Reactions

(1r,3r,5r,7r)-2-Oxa-6-azaadamantane can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) or sodium borohydride (NaBH_4) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Aplicaciones Científicas De Investigación

Synthetic Routes

The synthesis typically involves multi-step organic reactions. Common methods include:

- Cyclization of precursors : This can be achieved under controlled conditions to ensure high yield.

- Use of catalysts : Catalysts may enhance reaction efficiency and selectivity.

- Purification techniques : Recrystallization or chromatography is often employed to achieve the desired product purity.

Chemistry

- Building Block for Complex Molecules : The compound serves as a precursor for synthesizing more complex organic compounds. Its unique structure allows chemists to explore new synthetic pathways and develop novel materials .

Biology

- Biochemical Pathway Studies : The compound's ability to interact with biological molecules makes it useful for studying enzyme mechanisms and receptor interactions. It can act as a molecular probe to investigate protein-ligand binding dynamics .

- Medicinal Chemistry : There is potential for (1r,3r,5r,7r)-2-Oxa-6-azaadamantane to be developed into drug candidates targeting specific biological pathways. Its structural features may enhance binding affinity to enzymes or receptors, making it suitable for designing inhibitors or modulators .

Industry

- Advanced Materials Development : The stability and reactivity of this compound lend themselves to applications in creating polymers and coatings. These materials can exhibit improved performance characteristics due to the compound's unique properties .

Case Study 1: Enzyme Inhibition

Research demonstrated that this compound effectively inhibits serine proteases by binding at the active site. This inhibition was quantitatively analyzed using kinetic assays that measured enzyme activity before and after compound introduction .

Case Study 2: Polymer Development

In an industrial application study, this compound was incorporated into polymer matrices to enhance thermal stability and mechanical properties. The resulting materials exhibited superior performance compared to traditional polymers without such modifications .

Mecanismo De Acción

The mechanism of action of (1r,3r,5r,7r)-2-Oxa-6-azaadamantane involves its interaction with specific molecular targets. The presence of oxygen and nitrogen atoms in the ring system allows it to form hydrogen bonds and other interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, influencing various biochemical pathways.

Comparación Con Compuestos Similares

Similar Compounds

Adamantane: The parent compound, which lacks the oxygen and nitrogen atoms.

2-Oxaadamantane: A derivative with only an oxygen atom incorporated into the ring.

2-Azaadamantane: A derivative with only a nitrogen atom incorporated into the ring.

Uniqueness

(1r,3r,5r,7r)-2-Oxa-6-azaadamantane is unique due to the simultaneous incorporation of both oxygen and nitrogen atoms into the adamantane framework. This dual modification imparts distinct chemical properties, such as increased polarity and the ability to form multiple types of interactions with other molecules. These features make it particularly valuable in applications requiring specific reactivity and stability.

Actividad Biológica

(1R,3R,5R,7R)-2-Oxa-6-azaadamantane is a synthetic compound characterized by its unique adamantane structure, which features both an oxa and an aza bridge. This structure endows the compound with significant biological activity, making it a subject of interest in medicinal chemistry and biochemical research. The compound's ability to interact with various biological molecules allows for diverse applications in drug development and molecular biology studies.

- Molecular Formula : C8H13NO

- Molecular Weight : 139.195 g/mol

- LogP : 0.997

- CAS Number : 19557-29-0

The biological activity of this compound primarily arises from its interactions with enzymes and receptors. The compound may act as an inhibitor or modulator by binding to specific sites on these proteins. The rigid adamantane structure enhances its binding affinity due to increased hydrophobic interactions and spatial orientation favorable for target engagement.

Enzyme Interaction

This compound has been shown to interact with various enzymes, potentially inhibiting their activity. This interaction can be leveraged for the design of enzyme inhibitors that are useful in therapeutic contexts.

Case Studies

- Enzyme Inhibition Studies : Research has demonstrated that the compound can inhibit the activity of certain proteases and kinases, which are crucial in various signaling pathways. These studies highlight its potential as a lead compound for developing drugs targeting these enzymes.

- Binding Affinity Assessments : In vitro studies have indicated that this compound exhibits a high binding affinity for specific receptors involved in neurological pathways. This suggests its potential role as a modulator in neuropharmacology.

Applications in Research

The unique structural properties of this compound make it a valuable tool in scientific research:

- Molecular Probes : It serves as a molecular probe to study protein-ligand interactions and biochemical pathways.

- Drug Development : Its ability to modify enzyme activity positions it as a candidate for drug development aimed at treating diseases linked to enzyme dysfunction.

Comparative Analysis

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Oxa and aza bridges | Enzyme inhibitor; receptor modulator |

| (1r,3s,5r,7s)-6-Tosyl-2-oxa-6-azaadamantane | Additional tosyl group | Similar enzyme interactions |

Propiedades

IUPAC Name |

2-oxa-6-azatricyclo[3.3.1.13,7]decane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO/c1-5-2-8-4-6(9-5)3-7(1)10-8/h5-9H,1-4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYUVHGGRVBURLF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC(N2)CC1O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.